
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is a derivative of vitamin A, known for its role in regulating cell growth, differentiation, and apoptosis. This compound is part of the retinoid family, which includes various forms of vitamin A and its analogs. Retinoids are crucial in numerous biological processes, including vision, immune function, and cellular communication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid typically involves the isomerization of all-trans-retinoic acid. This process can be achieved through various methods, including photochemical isomerization and chemical synthesis using specific reagents and catalysts. The reaction conditions often require controlled temperatures and light exposure to ensure the correct isomer is produced.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological function.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various retinoic acid derivatives, while reduction can yield different isomers or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid has numerous scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular differentiation and apoptosis, particularly in stem cell research.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, cancers, and neurodegenerative diseases.
Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its regulatory effects on cell growth and differentiation.
Wirkmechanismus
The compound exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation. Upon binding, the compound activates these receptors, leading to changes in gene expression that regulate cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of genes associated with cell cycle control, immune response, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
All-trans-retinoic acid: Another retinoid with similar biological activities but different isomeric form.
13-cis-retinoic acid: Known for its use in treating severe acne and certain cancers.
9-cis-retinoic acid: Shares similar receptor binding properties but differs in its chemical structure and specific biological effects.
Uniqueness
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is unique due to its specific isomeric form, which may confer distinct biological activities compared to other retinoids. Its ability to selectively bind and activate certain nuclear receptors makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C20H28O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+ |
InChI-Schlüssel |
ILLYYNHLCANIBL-ZVCIMWCZSA-N |
Isomerische SMILES |
CC1=CCCC(C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)(C)C |
Kanonische SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)


![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)
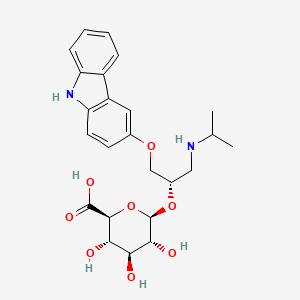
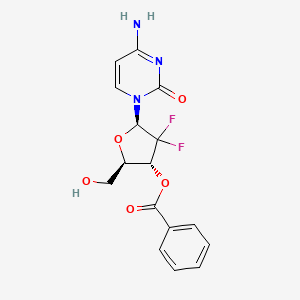
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
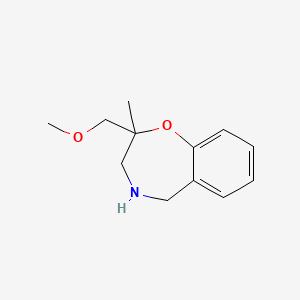

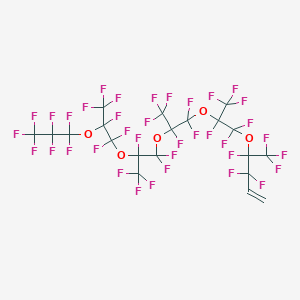
![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)
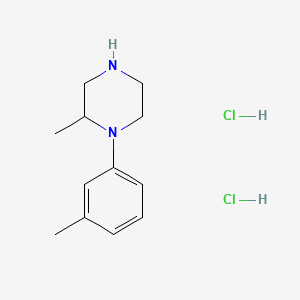

![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)
